N-(4-Aminobutyl)prop-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Aminobutyl)prop-2-ynamide is a compound that belongs to the class of ynamides, which are characterized by the presence of a carbon-carbon triple bond directly attached to a nitrogen atom bearing an electron-withdrawing group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminobutyl)prop-2-ynamide can be achieved through several methods. One common approach involves the copper-catalyzed coupling of amides with alkynes or their derivatives. This method is advantageous due to its high regioselectivity and the ability to use a wide range of amides and electrophiles . Another method involves the use of trichloroethene as a two-carbon synthon, which allows for the modular synthesis of ynamides .
Industrial Production Methods
For industrial production, a scalable one-step synthetic method from inexpensive starting materials has been developed. This method not only ensures cost-effectiveness but also offers a water-removable ynamide coupling reagent, facilitating column-free purification of the target product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminobutyl)prop-2-ynamide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized using molecular oxygen as an oxidant in the presence of a photoredox catalyst.
Cycloaddition and Cyclization: These reactions are often mediated by Brønsted acids and result in the formation of structurally complex N-containing molecules.
Hydro-heteroatom Addition: This reaction involves the addition of heteroatoms to the carbon-carbon triple bond.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen, photoredox catalysts, and Brønsted acids. The reaction conditions often involve mild temperatures and the use of solvents like dichloromethane .
Major Products
The major products formed from these reactions include various N-heterocycles, enaminones, and oxazolo derivatives .
Scientific Research Applications
N-(4-Aminobutyl)prop-2-ynamide has a wide range of applications in scientific research:
Chemistry: It is used as a versatile reagent for the synthesis of complex N-containing molecules and heterocycles.
Biology: The compound is employed in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of N-(4-Aminobutyl)prop-2-ynamide involves its ability to undergo hydrocarboxylation and subsequent aminolysis. The compound’s reactivity is influenced by the electron-donating nitrogen atom and the electron-withdrawing group attached to it. This unique combination allows for the formation of key intermediates that facilitate various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-Aminobutyl)prop-2-ynamide include:
- N-(4-Aminobutyl)-3-(4-hydroxyphenyl)prop-2-enamide
- N-(4-Aminobutyl)prop-2-enamide
Uniqueness
What sets this compound apart from its analogs is its unique reactivity profile, which allows for a broader range of chemical transformations. Its ability to undergo both nucleophilic and electrophilic reactions makes it a valuable reagent in organic synthesis .
Properties
CAS No. |
872578-79-5 |
---|---|
Molecular Formula |
C7H12N2O |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
N-(4-aminobutyl)prop-2-ynamide |
InChI |
InChI=1S/C7H12N2O/c1-2-7(10)9-6-4-3-5-8/h1H,3-6,8H2,(H,9,10) |
InChI Key |
OSLBOLYGPVNWET-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)NCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.